molecular formula C21H19N3O3S B2836384 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034373-25-4

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2836384
CAS No.: 2034373-25-4
M. Wt: 393.46
InChI Key: GLGZUROAKVGMQJ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at the 4-position. The pyrazole is linked via an ethyl chain to a chromene carboxamide scaffold. The chromene ring system (4-oxo-4H-chromene) is structurally related to coumarins, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory effects . Structural characterization of such complexes often employs crystallographic tools like SHELX programs for refinement and analysis .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-20(19-8-5-11-28-19)14(2)24(23-13)10-9-22-21(26)18-12-16(25)15-6-3-4-7-17(15)27-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZUROAKVGMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound that combines a chromene structure with a pyrazole moiety, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight289.4 g/mol
CAS Number2034553-80-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chromene and pyrazole rings allows for significant binding interactions, which can modulate biological pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with specific receptors can lead to altered cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC₅₀ (µg/mL)Reference
MCF-71.08 - 1.48
HCT1160.50 - 0.75
A5490.75 - 1.00

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to standard chemotherapy agents like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit significant activity against various bacterial strains:

MicroorganismMIC (µg/mL)Reference
E. coli10 - 20
S. aureus5 - 15

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, some studies have indicated anti-inflammatory effects, which are critical for conditions such as arthritis and other inflammatory diseases:

AssayPercentage Inhibition (%)Reference
HRBC Membrane Stabilization86.70 - 99.25

Case Studies

A notable case study involved testing the compound against human breast adenocarcinoma (MCF-7) cells, where it demonstrated superior activity compared to established drugs like etoposide. The study reported that certain derivatives exhibited up to two-fold higher potency than etoposide at equivalent concentrations.

Comparison with Similar Compounds

Pyrazole-Thiophene Derivatives

Compound I12 (Bb2) : [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane] () shares a thiophene substituent but incorporates a pyrimidine core instead of pyrazole. Pyrimidines are common in antiviral and anticancer agents, whereas pyrazoles are often explored for anti-inflammatory applications. The ethyl linkage in I12 connects to a diazepane ring, contrasting with the chromene carboxamide in the target compound. This difference likely alters solubility and target specificity.

Compound 3 (): N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide contains a pyrazole with phenyldiazenyl and azide-functionalized side chains. The 34% yield for Compound 3 highlights challenges in synthesizing complex pyrazole derivatives .

Parameter Target Compound I12 (Bb2) Compound 3 ()
Core Heterocycle Pyrazole Pyrimidine Pyrazole
Key Substituents Thiophen-2-yl, chromene Thiophen-2-yl, pyridinyl Phenyldiazenyl, azide
Biological Role Hypothesized enzyme inhibition Anticandidate (unspecified) Synthetic intermediate

Chromene/Coumarin Analogs

Quinolone Derivatives (): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones exhibit antibacterial activity linked to their thiophene and quinolone moieties. The chromene carboxamide in the target compound may share DNA gyrase inhibition mechanisms with quinolones. However, the absence of a fluorine atom (common in fluoroquinolones) could reduce antibacterial potency .

Example 52 (): (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide includes a thiazole ring and carboxamide group.

Thiophene-Ethyl Linked Compounds

PF 43(1) Derivatives (): Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine feature thiophene-ethyl chains but lack heterocyclic cores like pyrazole.

Research Findings and Challenges

  • Synthesis : The target compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to methods in . Low yields (e.g., 34% in Compound 3) suggest scalability issues.
  • Biological Activity: While direct data is unavailable, thiophene-pyrazole hybrids often exhibit kinase or protease inhibition.
  • Structural Insights : Crystallographic refinement via SHELX () would clarify conformational preferences, such as the orientation of the thiophene relative to the pyrazole.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis involves sequential steps: (1) Formation of the pyrazole core via cyclocondensation of hydrazines with diketones, (2) coupling the pyrazole with thiophene derivatives using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and (3) amide bond formation between the pyrazole-ethylamine intermediate and 4-oxo-4H-chromene-2-carboxylic acid. Ethanol or DMF are preferred solvents, and catalysts like Pd(PPh₃)₄ improve coupling efficiency. Purification via silica gel column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Reaction monitoring with TLC (Rf analysis) or HPLC ensures completion. Optimizing reaction time (e.g., 12–24 hours under reflux) and stoichiometric ratios (1:1.2 for amide coupling) maximizes yields (typically 50–70%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, chromene carbonyl at δ 170–175 ppm) and carbon signals (e.g., thiophene C-S at δ 125–130 ppm). Use 2D techniques (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
  • HRMS : Validate the molecular formula (e.g., [M+H]+ at m/z 437.12). Compare experimental isotopic patterns with theoretical simulations to confirm purity .

Q. What in vitro biological screening strategies are recommended to assess the compound’s potential pharmacological activities?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) at varying concentrations (1–100 μM). Include staurosporine as a positive control.
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Normalize against untreated controls and validate with trypan blue exclusion .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2). Set grid boxes around ATP-binding sites and run 50 docking poses. Validate with MD simulations (GROMACS) over 100 ns to assess stability .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Use partial least squares (PLS) regression to correlate with IC50 data from analogues .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, serum-free media). Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
  • Orthogonal Validation : Confirm kinase inhibition via surface plasmon resonance (SPR) alongside enzymatic assays. Compare Kd values (SPR) with IC50 (enzymatic) to identify assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with substituents at pyrazole (e.g., -CF₃ instead of -CH₃) or chromene (e.g., nitro groups at C-7). Test in dose-response assays (0.1–100 μM).
  • Statistical Analysis : Apply ANOVA to identify significant groups (p < 0.05). Use CoMFA/CoMSIA for 3D-QSAR to guide further modifications .

Q. What advanced analytical techniques elucidate the compound’s solid-state structure and dynamic behavior?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/chloroform). Solve structures using SHELX and refine with Olex2. Analyze H-bonding networks (e.g., pyrazole NH···O=C chromene) .
  • Solid-State NMR : Probe conformational flexibility with 13C CP/MAS NMR. Compare chemical shifts with solution-state data to identify polymorphism .

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